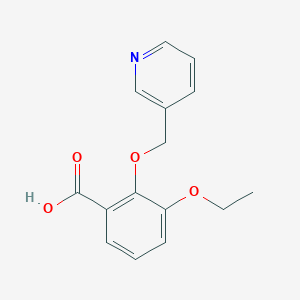

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid

Description

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at the 3-position and a pyridin-3-ylmethoxy group at the 2-position of the aromatic ring. The pyridine moiety introduces nitrogen-based electronic effects, while the ethoxy group enhances lipophilicity and influences steric interactions. Its molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.29 g/mol (estimated).

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

3-ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C15H15NO4/c1-2-19-13-7-3-6-12(15(17)18)14(13)20-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18) |

InChI Key |

OCMRDBXFRWMYMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pyridin-3-ylmethanol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The ethoxy group is introduced through an etherification reaction using ethyl iodide or a similar reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is a chemical compound with an ethoxy group and a pyridin-3-ylmethoxy moiety attached to a benzoic acid framework. It is being explored in medicinal chemistry, pharmacology, and organic synthesis. Research suggests potential biological activities and a variety of applications across several domains.

Synthesis

The synthesis of this compound typically involves several steps, although the exact details were not specified in the provided documents.

Applications

this compound has diverse applications across several domains, including:

- Medicinal Chemistry and Pharmacology Research indicates that this compound exhibits potential biological activities, particularly in these fields.

- Ongoing Studies Studies on the interactions of this compound with biological targets are ongoing. These investigations focus on potentially therapeutic applications.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-ylmethoxy)benzoic acid | Similar benzoic acid core | Different substitution pattern |

| 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid | Shares pyridinyl group | Lacks ethoxy group |

| 3-Hydroxybenzoic acid | Basic benzoic acid structure |

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations:

Substituent Position and Electronic Effects: The 2,3-substitution pattern in the target compound creates a sterically hindered environment compared to monosubstituted analogues (e.g., 4-(pyridin-3-ylmethoxy)benzoic acid ). This may reduce binding affinity to flat enzymatic pockets but enhance selectivity for targets requiring bulkier ligands. Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity (logP ~1.5 vs.

Halogen vs. Alkoxy Substitutents :

- Replacing ethoxy with a chloro group (as in 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid ) introduces electron-withdrawing effects, which may enhance electrophilic reactivity and antimicrobial activity.

Key Insights:

- Target Compound Hypotheses: The ethoxy group may stabilize hydrophobic interactions in enzyme pockets (e.g., cyclooxygenase or kinases), while the pyridine ring could engage in hydrogen bonding.

Table 3: Physicochemical Comparison

- Solubility: The target compound’s low water solubility (due to ethoxy and pyridine groups) may necessitate formulation enhancements (e.g., salt formation or nanoencapsulation).

- Acidity : The carboxylic acid pKa (~3.5) suggests ionization at physiological pH, enhancing solubility in biological fluids.

Biological Activity

3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, protein-ligand binding, and its implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzoic acid backbone with an ethoxy group and a pyridin-3-ylmethoxy moiety. Its molecular formula is CHNO, and it exhibits properties that enhance its reactivity with biological targets. The structural features are crucial for its interaction with various enzymes and proteins.

Enzyme Interactions

Research indicates that this compound is involved in studies assessing its ability to modulate enzyme activity and protein interactions. Notably, it has been evaluated for its potential to disrupt the c-Myc–Max protein-protein interaction, which is crucial in cancer biology. In electrophoretic mobility shift assays (EMSA), derivatives of this compound were screened for their ability to disrupt c-Myc–Max/DNA complexes, showing promising results in inhibiting these interactions .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar pyridine derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative species. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects | MIC (μg/mL) |

|---|---|---|---|

| 4-(Pyridin-2-ylmethoxy)benzoic acid | Similar benzoic acid core | Different substitution pattern | 6.25 - 12.5 |

| 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid | Shares pyridinyl group | Lacks ethoxy group | Not specified |

| 3-Hydroxybenzoic acid | Basic benzoic acid structure | No pyridine moiety | Not specified |

Case Studies

- Inhibition of c-Myc : A study conducted on various derivatives of benzoic acids demonstrated that certain modifications could significantly enhance the ability to inhibit the c-Myc–Max interaction, which is vital for tumor growth regulation .

- Antimicrobial Efficacy : Another study focused on the synthesis of pyridine derivatives revealed that compounds with similar structural motifs exhibited potent antimicrobial activity against both bacterial and fungal strains, suggesting that modifications to the benzoic acid framework could yield compounds with enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.